molecular formula C12H7N3 B184993 (1h-Indol-3-ylmethylene)malononitrile CAS No. 75629-62-8

(1h-Indol-3-ylmethylene)malononitrile

Cat. No. B184993
CAS RN: 75629-62-8
M. Wt: 193.2 g/mol
InChI Key: KCGMQWDGOQQAGN-UHFFFAOYSA-N
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Description

(1h-Indol-3-ylmethylene)malononitrile, also known as IMCN, is a synthetic compound. It has a molecular formula of C12H7N3 and a molecular weight of 193.20408 . This compound has been studied for its potential applications in a variety of scientific research fields.


Molecular Structure Analysis

The molecular structure of (1h-Indol-3-ylmethylene)malononitrile is characterized by a combination of carbon ©, hydrogen (H), and nitrogen (N) atoms. The InChI representation of its structure is InChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H . The Canonical SMILES representation is C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N .


Physical And Chemical Properties Analysis

(1h-Indol-3-ylmethylene)malononitrile has a molecular weight of 193.20 g/mol . It has a Hydrogen Bond Donor Count of 1 and a Hydrogen Bond Acceptor Count of 2 . The XLogP3 value is 2.3 , which provides an estimate of the compound’s lipophilicity, which can influence its behavior in biological systems.

Scientific Research Applications

  • Multicomponent Reactions (MCRs)

    • Field : Organic Chemistry
    • Application : 1H-Indole-3-carbaldehyde and its derivatives are used as precursors in the synthesis of biologically active structures through Multicomponent Reactions (MCRs) . MCRs are a one-step convergent and sustainable strategy wherein more than two starting materials combine through covalent bonds to afford a single product .
    • Method : The method decreases the deployment of solvents and energy essential for the purification of intermediates . In contrast to classical stepwise synthesis, MCRs are generally high-yielding, operationally friendly, time- and cost-effective .
    • Results : The benefits of using MCRs in synthesis could be categorized into three categories. The first advantage is that MCRs are entirely subject to spontaneous synthesis because a simple reaction vessel is used instead of complex equipment, and no intermediates need to be separated .
  • Synthesis of Biologically Active Compounds

    • Field : Medicinal and Pharmaceutical Chemistry
    • Application : The application of indole derivatives as biologically active compounds for the treatment of cancer cells, microbes, and different types of disorders in the human body has attracted increasing attention in recent years .
    • Method : Indoles, both natural and synthetic, show various biologically vital properties . Owing to the importance of this significant ring system, the investigation of novel methods of synthesis have attracted the attention of the chemical community .
    • Results : Indoles are a significant heterocyclic system in natural products and drugs. They are important types of molecules and natural products and play a main role in cell biology .

properties

IUPAC Name

2-(1H-indol-3-ylmethylidene)propanedinitrile
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H7N3/c13-6-9(7-14)5-10-8-15-12-4-2-1-3-11(10)12/h1-5,8,15H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KCGMQWDGOQQAGN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C(=CN2)C=C(C#N)C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H7N3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60997063
Record name [(1H-Indol-3-yl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

193.20 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-(1H-indol-3-ylmethylidene)propanedinitrile

CAS RN

75629-62-8
Record name 75629-62-8
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=111033
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Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name [(1H-Indol-3-yl)methylidene]propanedinitrile
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60997063
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ALPHA-CYANO-3-INDOLEACRYLONITRILE
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
6
Citations
ER El-Sawy, HM Abo-Salem, SM Yahya… - Egyptian …, 2015 - journals.lww.com
Materials and methods A new series of triazolopyridines 3a-c, diaminopyridines 4a–c, acetamides 5a–c, triazolo [1, 5-a] pyridines 6a–c–8a–c, pyrido [1, 2-b][1, 2, 4] triazines 9a–c, 10a–c…
Number of citations: 9 journals.lww.com
FM Abdelrazek, P Metz, O Kataeva… - … der Pharmazie: An …, 2007 - Wiley Online Library
The chromene derivative 4 reacts with acetic anhydride, phenylisothiocyanate and ethyl orthoformate to afford the N‐acetyl derivative 6, the chromenopyrimidine 8 and the formimidate 9…
Number of citations: 290 onlinelibrary.wiley.com
MT Muhammad, KM Khan, M Taha… - Letters in Organic …, 2016 - ingentaconnect.com
Background: For the synthesis of tri and tetra-substituted alkenes, Knoevenagel condensations have previously been performed in solvents like dichloromethane, DMF, toluene, …
Number of citations: 5 www.ingentaconnect.com
A Spallarossa, C Caneva, M Caviglia, S Alfei… - European Journal of …, 2015 - Elsevier
A new series of indole-based analogues were recently identified as potential anticancer agents. The Knoevenagel-type indoles herein presented were prepared via a one-pot …
Number of citations: 14 www.sciencedirect.com
A Ranise, F Lucchesini, M Caviglia, S Alfei… - Tetrahedron, 2013 - Elsevier
A simple one-pot procedure for the stereoselective synthesis of Knoevenagel-type indoles is described. The method is based on the in situ reaction of indole iminium salts (four of them …
Number of citations: 6 www.sciencedirect.com
A Moll, H Hübner, P Gmeiner, R Troschütz - Bioorganic & medicinal …, 2002 - Elsevier
Novel phenylpiperazinylmethylindolecarboxylates were synthesized for evaluation as potential D 4 -ligands. Test compounds showed high affinity for the human dopamine D 4 receptor …
Number of citations: 35 www.sciencedirect.com

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